A Comprehensive Technical Guide to 3-(Dodecylthio)propionic Acid for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 3-(Dodecylthio)propionic Acid for Researchers and Drug Development Professionals
Introduction
3-(Dodecylthio)propionic acid, also known as 3-(laurylthio)propionic acid, is a sulfur-containing carboxylic acid with significant potential in various scientific and industrial applications, particularly within the realm of drug development and materials science. Its unique molecular structure, featuring a long hydrophobic dodecyl chain, a flexible thioether linkage, and a hydrophilic carboxylic acid group, imparts amphiphilic properties that are crucial for its function. This guide provides an in-depth exploration of the physical and chemical properties of 3-(Dodecylthio)propionic acid, its synthesis, spectral characterization, safety considerations, and its emerging role in pharmaceutical research. The thioether moiety is a key structural feature in numerous FDA-approved drugs, highlighting the importance of understanding molecules like 3-(Dodecylthio)propionic acid.[1]
I. Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-(Dodecylthio)propionic acid is fundamental for its application in research and development. These properties dictate its behavior in different environments and are critical for formulation, synthesis, and biological activity studies.
General and Physical Properties
The macroscopic and microscopic properties of 3-(Dodecylthio)propionic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1462-52-8 | [2][3] |
| Molecular Formula | C₁₅H₃₀O₂S | [2][3] |
| Molecular Weight | 274.46 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 59 - 63 °C | [4] |
| Boiling Point | Predicted: 419.5 ± 19.0 °C at 760 mmHg | |
| Density | Predicted: 0.963 ± 0.06 g/cm³ | |
| Purity | ≥ 90% (GC) | [2] |
Note: Predicted values for boiling point and density are computationally derived and should be confirmed by experimental data where possible.
Solubility Profile
The solubility of 3-(Dodecylthio)propionic acid is dictated by its amphiphilic nature. The long dodecyl chain confers significant nonpolar character, while the carboxylic acid group provides a polar, hydrophilic head.
-
Water: Due to the long hydrophobic alkyl chain, it is expected to have low solubility in water.[5]
-
Organic Solvents: It is generally soluble in organic solvents such as ethanol, diethyl ether, and toluene.[5] The solubility in nonpolar solvents is enhanced by the dodecyl tail, while the carboxylic head allows for solubility in polar organic solvents, particularly those capable of hydrogen bonding.[6] The presence of water can, in some cases, enhance the solubility of carboxylic acids in organic solvents.[7][8]
II. Synthesis and Chemical Reactivity
The synthesis of 3-(Dodecylthio)propionic acid is typically achieved through the nucleophilic addition of dodecanethiol to an acrylic acid derivative. This reaction, a Michael addition, is a common and efficient method for forming carbon-sulfur bonds.
Synthetic Pathway
A general and efficient microwave-assisted synthesis for 3-(alkylthio)propionic acids has been developed, which can be applied to the synthesis of 3-(Dodecylthio)propionic acid.[9] The reaction proceeds by the addition of 1-dodecanethiol to acrylic acid in the presence of a base.
Experimental Protocol: Synthesis of 3-(Dodecylthio)propionic Acid
-
Reaction Setup: In a microwave-safe reaction vessel, combine acrylic acid (1.0 equivalent), 1-dodecanethiol (1.0 equivalent), and a catalytic amount of a suitable base (e.g., sodium hydroxide).
-
Solvent: Add a minimal amount of a high-boiling point solvent such as ethanol or isopropanol to facilitate the reaction.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a specified duration (typically 10-30 minutes).
-
Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthesis of 3-(Dodecylthio)propionic acid via Michael addition.
Chemical Reactivity
The reactivity of 3-(Dodecylthio)propionic acid is characterized by the functional groups present: the carboxylic acid and the thioether linkage.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.
-
Thioether Linkage: The sulfur atom in the thioether can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents. This transformation can be a strategic step in modifying the molecule's polarity and biological activity.[10]
III. Spectral Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 3-(Dodecylthio)propionic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The expected signals for 3-(Dodecylthio)propionic acid are:
-
A triplet corresponding to the terminal methyl group of the dodecyl chain.
-
A complex multiplet for the methylene groups of the dodecyl chain.
-
Triplets for the two methylene groups adjacent to the sulfur atom and the carbonyl group.
-
A broad singlet for the acidic proton of the carboxylic acid group.
PubChem provides reference to a ¹H NMR spectrum for this compound.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of 3-(Dodecylthio)propionic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 3-(Dodecylthio)propionic acid include:
-
A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C=O stretching band for the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).
-
C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹).
-
A C-S stretching band, which is typically weak (around 600-800 cm⁻¹).
A reference FT-IR spectrum is available on PubChem.[3]
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid 3-(Dodecylthio)propionic acid onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FT-IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
IV. Safety and Handling
Proper handling of 3-(Dodecylthio)propionic acid is essential to ensure laboratory safety.
Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Dodecylthio)propionic acid is classified with the following hazards:[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[11]
V. Applications in Drug Development
The unique structural features of 3-(Dodecylthio)propionic acid make it an interesting candidate for various applications in drug development and medicinal chemistry.
Role of the Thioether Linkage
The thioether functional group is present in a wide range of pharmaceuticals and natural products.[12] It can contribute to the biological activity of a molecule by participating in various interactions with biological targets. The sulfur atom can act as a hydrogen bond acceptor and its lipophilicity can influence the pharmacokinetic properties of a drug.[1] The thioether linkage is also relatively stable in vivo compared to other functional groups.
Caption: Potential applications of 3-(Dodecylthio)propionic acid in drug development.
Potential as a Building Block
The bifunctional nature of 3-(Dodecylthio)propionic acid, with its reactive carboxylic acid group and modifiable thioether linkage, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The long alkyl chain can be exploited for targeted delivery to lipid-rich environments or for the formation of self-assembling systems like micelles or liposomes for drug delivery.
VI. Conclusion
3-(Dodecylthio)propionic acid is a versatile molecule with a range of interesting physical and chemical properties. Its amphiphilic character, coupled with the presence of a reactive carboxylic acid and a stable thioether linkage, opens up numerous possibilities for its application in materials science and, most notably, in drug development. As a building block for novel therapeutic agents or as a component in advanced drug delivery systems, a thorough understanding of its fundamental characteristics, as detailed in this guide, is paramount for unlocking its full potential. Further experimental investigation into its boiling point, density, and detailed solubility profile will provide an even more complete picture of this promising compound.
VII. References
-
3-(Dodecylthio)propionic acid | C15H30O2S | CID 73834. PubChem, National Center for Biotechnology Information. [Link]
-
Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Physical Properties of Carboxylic Acids. JoVE. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Examples of biologically important thioethers. ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Thioethers: An Overview. ResearchGate. [Link]
-
Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. [Link]
-
Neopentanetetrayl 3-(dodecylthio)propionate | C65H124O8S4 | CID 122423. PubChem, National Center for Biotechnology Information. [Link]
-
3-(Dodecylthio)propanoic acid. CAS Common Chemistry. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Thieme Connect. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
-
Solubility. Chemistry LibreTexts. [Link]
-
An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. ResearchGate. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (T3D4444). T3DB. [Link]
-
Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. [Link]
-
Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
-
BMRB entry bmse000179 - Propionic Acid. Biological Magnetic Resonance Bank. [Link]
-
β-BENZOYLPROPIONIC ACID. Organic Syntheses. [Link]
-
Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Google Patents.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Dodecylthio)propionic Acid | CymitQuimica [cymitquimica.com]
- 3. 3-(Dodecylthio)propionic acid | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Physical Properties of Carboxylic Acids [jove.com]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
